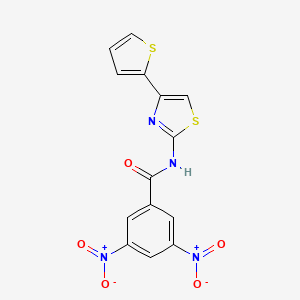

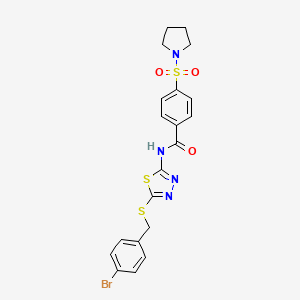

3,5-dinitro-N-(4-(tiofen-2-il)tiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiophene, thiazole, and benzamide are present in the compounds studied within these papers. These motifs are known for their relevance in pharmaceutical chemistry due to their presence in compounds with various biological activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic precursors. For instance, the synthesis of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides involves the interaction of 5-arylfuran-2,3-diones with 5,6-R-benzo[d]thiazole-2-amines, followed by confirmation of the product structure through IR, NMR, and mass spectrometry . Another related synthesis pathway includes the condensation of various intermediates, such as 3-aminothiophene-2-carboxamide with other chemical entities, to form complex molecules with antimicrobial properties . These methods provide insight into the possible synthetic routes that could be applied to the synthesis of 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been elucidated using spectral analysis and X-ray diffraction studies. For example, the crystal structure of a related compound was determined, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These techniques are crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving thiophene and thiazole derivatives typically include condensation and substitution reactions, which are fundamental in building the complex structures observed in the synthesized compounds. The biological activity studies of these compounds often involve their interaction with biological targets, which can be studied through molecular docking . These reactions and interactions are key to understanding the chemical behavior of 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing thiophene, thiazole, and benzamide groups can be inferred from the studies on related compounds. These properties include solubility, melting points, and stability, which are influenced by the presence of functional groups and the overall molecular structure. The antimicrobial and analgesic activities of these compounds suggest that they have significant interactions with biological systems, which can be attributed to their chemical properties .

Aplicaciones Científicas De Investigación

- Los tiazoles han sido estudiados por sus propiedades antimicrobianas. Si bien la investigación específica sobre este compuesto es limitada, los derivados relacionados de tiazol han mostrado promesa como agentes antimicrobianos . La exploración adicional de su potencial antibacteriano y antifúngico podría ser valiosa.

- Los tiazoles, incluidos los derivados como este compuesto, se han investigado por sus efectos antiinflamatorios. Algunos compuestos de tiazol sintetizados exhiben una actividad comparable a los fármacos antiinflamatorios estándar como el ibuprofeno .

- Los tiazoles se han explorado como posibles agentes antitumorales y citotóxicos. Por ejemplo, un compuesto sintetizado con un anillo de tiazol demostró efectos potentes contra las células de cáncer de próstata .

- Los tiazoles se encuentran naturalmente en varios compuestos biológicamente activos. Por ejemplo, la sulfathiazola (un fármaco antimicrobiano), el Ritonavir (un fármaco antirretroviral), la Abafungina (un fármaco antifúngico), la Bleomicina y la Tiazofurina (un fármaco antineoplásico) todos contienen anillos de tiazol .

- Los tiazoles sirven como materiales madre para varios compuestos químicos, incluidos fármacos de azufre, biocidas, fungicidas, colorantes y aceleradores de reacciones químicas .

Actividad Antimicrobiana

Propiedades Antiinflamatorias

Actividad Antitumoral y Citotóxica

Relevancia Biológica

Síntesis Química y Derivados

Síntesis de Tres Componentes

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These targets often play crucial roles in various biochemical pathways, contributing to the compound’s diverse biological activities.

Mode of Action

Thiazole derivatives are known to interact unpredictably with their targets, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways . These compounds can activate or inhibit these pathways, leading to a range of downstream effects.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

3,5-dinitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O5S2/c19-13(8-4-9(17(20)21)6-10(5-8)18(22)23)16-14-15-11(7-25-14)12-2-1-3-24-12/h1-7H,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLRCTGGJHRAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2538631.png)

![[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate](/img/structure/B2538632.png)

![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2538633.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2538635.png)

![N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538638.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2538641.png)

![2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2538643.png)

![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)